molecular formula C8H7NO4 B1445462 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid CAS No. 1095276-23-5

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B1445462
CAS No.: 1095276-23-5
M. Wt: 181.15 g/mol
InChI Key: SQYSSECTRFWJFS-UHFFFAOYSA-N
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Description

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H7NO4 It is characterized by a fused ring system that includes a dioxin and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a dioxin precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the proper formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered chemical properties.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid
  • 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
  • 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol
  • 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde

Uniqueness

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid is unique due to its specific position of the carboxylic acid group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-8(11)5-1-2-6-7(9-5)13-4-3-12-6/h1-2H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYSSECTRFWJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095276-23-5
Record name 2H,3H-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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